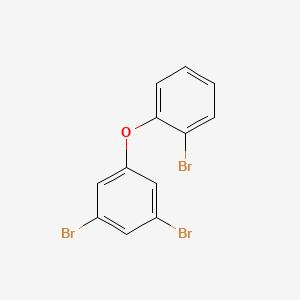

1,3-Dibromo-5-(2-bromophenoxy)benzene

Description

1,3-Dibromo-5-(2-bromophenoxy)benzene (CAS 446254-17-7) is a polybrominated diphenyl ether (PBDE) with the molecular formula C₁₂H₇Br₃O and a molecular weight of 406.9 g/mol. It is classified as a brominated flame retardant (BFR) and is structurally characterized by a central benzene ring substituted with two bromine atoms at the 1 and 3 positions and a 2-bromophenoxy group at the 5 position.

Properties

IUPAC Name |

1,3-dibromo-5-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-5-9(14)7-10(6-8)16-12-4-2-1-3-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNXHCHZIPYCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879862 | |

| Record name | BDE-34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-17-7 | |

| Record name | 2,3',5'-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-34 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5'-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18131Y0W9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3’,5’-Tribromodiphenyl ether can be synthesized through the bromination of diphenyl ether. The reaction typically involves the use of bromine or a bromine-containing compound as the brominating agent. The reaction conditions, such as temperature and solvent, can vary depending on the desired degree of bromination .

Industrial Production Methods

Industrial production of 2,3’,5’-Tribromodiphenyl ether involves large-scale bromination processes. These processes are designed to ensure high yields and purity of the final product. The bromination is usually carried out in a controlled environment to minimize the release of bromine and other by-products into the atmosphere .

Chemical Reactions Analysis

Types of Reactions

2,3’,5’-Tribromodiphenyl ether undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.

Substitution: The bromine atoms in 2,3’,5’-Tribromodiphenyl ether can be substituted with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

Substitution: Substitution reactions can be carried out using nucleophiles like hydroxide ions or amines.

Major Products Formed

Oxidation: Oxidized derivatives of diphenyl ether.

Reduction: Less brominated diphenyl ethers or diphenyl ether itself.

Substitution: Substituted diphenyl ethers with various functional groups.

Scientific Research Applications

2,3’,5’-Tribromodiphenyl ether is used in various scientific research applications, including:

Flame Retardancy: It is studied for its effectiveness in reducing the flammability of materials.

Environmental Impact: Research focuses on its persistence in the environment and potential bioaccumulation.

Toxicology: Studies investigate its potential health effects, including endocrine disruption and neurotoxicity

Analytical Chemistry: It is used as a standard in gas chromatography-mass spectrometry (GC-MS) for the detection of PBDEs in environmental samples.

Mechanism of Action

The mechanism of action of 2,3’,5’-Tribromodiphenyl ether involves its interaction with biological molecules. It can bind to proteins and disrupt their normal function. The compound is also known to interfere with hormone signaling pathways, particularly those involving thyroid hormones. This disruption can lead to various adverse health effects, including developmental and neurological issues .

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Aromatic Compounds

The compound belongs to a broader class of brominated aromatic ethers. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Reactivity and Functional Differences

- Bromine Reactivity: In 1,3-Dibromo-5-(2-bromophenoxy)benzene, the bromine atoms exhibit moderate reactivity. However, analogs like 1,3-Dibromo-5-(trifluoromethoxy)benzene show enhanced electrophilicity due to the electron-withdrawing trifluoromethoxy group, making them more reactive in nucleophilic substitution .

- Selective Bromine Exchange : In compounds with multiple bromine atoms (e.g., 1,3-dibromo-5-(((3-bromobenzyl)oxy)methyl)benzene ), remote halogen substituents influence selective bromine-lithium exchange, a critical feature in synthetic chemistry .

- Steric Effects : The tert-butyl group in 1,3-Dibromo-5-(tert-butyl)benzene introduces steric hindrance, reducing reactivity at the benzene core compared to smaller substituents .

Physical Properties and Environmental Impact

Table 2: Physical and Environmental Data

Biological Activity

1,3-Dibromo-5-(2-bromophenoxy)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by two bromine atoms and a phenoxy group attached to a benzene ring. This configuration is significant as it influences the compound's reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₆Br₄O |

| Molecular Weight | 392.89 g/mol |

| Solubility | Poorly soluble |

| Log P (octanol-water partition coefficient) | 4.72 (high lipophilicity) |

The biological activity of 1,3-Dibromo-5-(2-bromophenoxy)benzene is believed to arise from its ability to interact with various molecular targets within cells. The bromine atoms and the phenoxy group enhance its reactivity, allowing it to bind to enzymes and receptors, which can lead to significant biochemical effects. The exact pathways remain under investigation, but potential interactions include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways.

Antimicrobial Properties

Research indicates that 1,3-Dibromo-5-(2-bromophenoxy)benzene exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The halogen substituents are primarily responsible for these bioactivities, as they enhance the compound's ability to disrupt microbial cell membranes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of several cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Inhibition Rates : The compound showed a significant reduction in cell viability at concentrations as low as 10 µM.

Case Studies

-

Antimicrobial Study :

- A study evaluated the antibacterial activity of various brominated compounds, including 1,3-Dibromo-5-(2-bromophenoxy)benzene.

- Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

-

Anticancer Research :

- In a comparative study involving multiple brominated compounds, 1,3-Dibromo-5-(2-bromophenoxy)benzene exhibited a GI50 value of less than 10 µM against A549 cells.

- The mechanism was linked to apoptosis induction, evidenced by increased caspase-3 activity in treated cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.